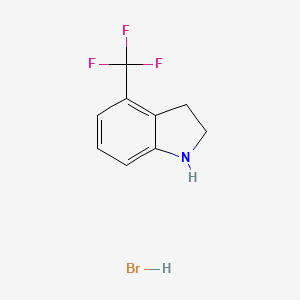

4-(Trifluoromethyl)indoline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)indoline hydrobromide is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group attached to the indoline structure enhances its chemical properties, making it a valuable compound in various scientific fields. The hydrobromide salt form improves its solubility and stability, facilitating its use in different applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)indoline hydrobromide can be achieved through several methods:

-

Reduction from Indole: : One traditional method involves the reduction of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (-78°C) can yield trifluoromethylated indoline derivatives .

-

Metal-Free Oxidative Trifluoromethylation: : Another method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate. This method is environmentally friendly and cost-effective, providing high regioselectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The metal-free oxidative trifluoromethylation method is preferred for its simplicity and eco-friendliness.

Analyse Chemischer Reaktionen

Synthetic Routes and Optimization

4-(Trifluoromethyl)indoline hydrobromide is typically synthesized via late-stage functionalization of indoline precursors. Key methods include:

Palladium-Catalyzed Difunctionalization

-

1,2-Difunctionalization : A Pd(II)/Pd(IV) catalytic cycle enables the introduction of aryl and trifluoroacetamide groups to unactivated alkenes (Scheme 1). Hydrolysis of trifluoroacetimidoyl chloride generates amide intermediates, which undergo nucleopalladation and oxidative addition to yield 4-(trifluoromethyl)indoline derivatives (e.g., 4a ) in 25–84% yields .

-

Role of TEMPO : TEMPO reoxidizes Pd(0) to Pd(II), sustaining catalytic activity .

| Entry | Catalyst System | Base | Yield (%) | Product |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/PPh₃ | Na₃PO₄ | 37 | 3a |

| 2 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 47 | 3a |

| 3 | Pd(OAc)₂/TEMPO | Na₂CO₃ | 84 | 4a |

Reductive Cyclization

Iron-mediated reduction of nitro or imine intermediates in acetic acid under argon affords 4-(trifluoromethyl)indoline derivatives. For example, iron powder in acetic acid at 110°C yields the indoline core in 17% yield after chromatographic purification .

Amide Formation

The hydrobromide salt participates in nucleophilic substitution with acyl chlorides or anhydrides. For instance, reaction with trifluoroacetic anhydride generates trifluoroacetamide derivatives, crucial intermediates in antimicrobial agents .

Friedel-Crafts Alkylation

In aqueous K₂CO₃/n-Bu₄PBr systems, this compound reacts with aromatic fluoromethyl ketones via C–C bond formation. This yields trifluoromethyl(indolyl)phenylmethanols in >99% yield under optimized conditions .

Mechanistic Insights

-

Acid-Base Reactions : The hydrobromide counterion increases solubility in polar solvents, facilitating proton transfer in aqueous-phase reactions (pKa of indoline NH ≈ 4–5) .

-

Pd-Catalyzed Pathways : Oxidative addition of C–X bonds (X = Cl, I) to Pd(0) initiates cascade reactions, with β-H elimination and reductive elimination as key steps .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, rele

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Trifluoromethyl)indoline derivatives have been investigated for their biological activities, particularly as potential anti-infective and anticancer agents.

Antibacterial Activity

Research has shown that indole core derivatives exhibit promising antibacterial properties. For instance, a study synthesized a series of indole derivatives, some of which demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Acinetobacter baumannii . The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them candidates for further development as broad-spectrum antibiotics.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | A. baumannii | <100 µg/ml |

| 4g | K. pneumoniae | <100 µg/ml |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted by the National Cancer Institute assessed various indole derivatives for their cytotoxicity against a panel of cancer cell lines. Notably, compounds derived from the indole structure showed significant growth inhibition rates, with some exhibiting GI50 values in the low micromolar range . This suggests that 4-(trifluoromethyl)indoline hydrobromide could be a valuable scaffold for developing new anticancer agents.

Chemical Synthesis Applications

The synthesis of this compound is facilitated through various organic reactions, including palladium-catalyzed processes that allow for the regioselective functionalization of indoles. This versatility in synthesis enables the production of diverse derivatives with tailored properties .

Material Science Applications

In addition to medicinal chemistry, this compound can be utilized in material science, particularly in the development of new polymers and coatings with enhanced thermal and chemical stability due to the presence of trifluoromethyl groups.

Polymer Development

Research indicates that incorporating trifluoromethylated indoles into polymer matrices can improve their mechanical properties and resistance to solvents . This application is particularly relevant for coatings used in harsh environments.

Case Study 1: Antibacterial Efficacy

A study published in Nature evaluated a series of indole derivatives, including those containing trifluoromethyl groups, against various bacterial strains. The results highlighted that certain derivatives exhibited potent antibacterial activity, making them suitable candidates for further investigation as therapeutic agents .

Case Study 2: Anticancer Screening

The anticancer efficacy of indole derivatives was assessed through a comprehensive screening process involving multiple cancer cell lines. The findings revealed that several compounds derived from the indoline scaffold had significant cytotoxic effects, indicating their potential as novel anticancer therapies .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)indoline hydrobromide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The indoline structure can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluormethyl)indolin-Hydrobromid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

-

Fluorierte Indole: : Diese Verbindungen haben ähnliche strukturelle Merkmale und chemische Eigenschaften. Sie werden in verschiedenen Anwendungen eingesetzt, darunter Pharmazeutika und Agrochemikalien .

-

Trifluormethyl-substituierte Aromaten: : Verbindungen wie 4-(Trifluormethyl)phenol haben ähnliche Trifluormethylgruppen, die ihre Stabilität und Lipophilie verstärken .

-

Indolin-Derivate: : Andere Indolinderivate, wie solche mit verschiedenen Substituenten, können anhand ihrer chemischen Reaktivität und biologischen Aktivität verglichen werden .

Die Einzigartigkeit von 4-(Trifluormethyl)indolin-Hydrobromid liegt in der Kombination der Indolinstruktur mit der Trifluormethylgruppe, wodurch ein Gleichgewicht zwischen Stabilität, Reaktivität und biologischer Aktivität entsteht.

Biologische Aktivität

4-(Trifluoromethyl)indoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F3N·HBr

- Molecular Weight : 256.08 g/mol

- CAS Number : 16244445

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological macromolecules.

Biological Activity Overview

4-(Trifluoromethyl)indoline derivatives have demonstrated various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Below is a summary of notable findings:

Anticancer Activity

Research has shown that indoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. A study reported that a derivative of indoline had an IC50 value of approximately 74 µM against osteosarcoma cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and inhibition of cell migration, highlighting the compound's ability to affect cellular processes critically.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Osteosarcoma | 74 | Induces apoptosis; inhibits migration |

| Derivative B | Human Embryonic Kidney | 50 | Triggers mitochondrial calcium-dependent death |

Antimicrobial Activity

4-(Trifluoromethyl)indoline derivatives have also been evaluated for their antimicrobial properties. One study found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were below 100 µg/ml for several compounds tested against resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Compound 1 | Acinetobacter baumannii | <100 |

| Compound 2 | Klebsiella pneumoniae | <100 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), with IC50 values ranging from 46.8 to 137.7 µM for different derivatives .

- Receptor Binding : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Some derivatives have been noted for their antioxidant properties, which may contribute to their protective effects in cellular systems .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in different biological contexts:

- A study focused on the synthesis and evaluation of indoline derivatives found that those with trifluoromethyl substitutions had enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

- Another research effort demonstrated the compound's potential as a lead structure for developing new antimicrobial agents due to its activity against resistant bacterial strains .

Eigenschaften

Molekularformel |

C9H9BrF3N |

|---|---|

Molekulargewicht |

268.07 g/mol |

IUPAC-Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide |

InChI |

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H |

InChI-Schlüssel |

AADWMTOZEJPUFC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.